molecular formula C12H14BrN3O B8509428 2-[1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

2-[1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No. B8509428
M. Wt: 296.16 g/mol
InChI Key: LCPVTQIEFPYHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

2-[1-[(3-bromophenyl)methyl]triazol-4-yl]propan-2-ol

InChI

InChI=1S/C12H14BrN3O/c1-12(2,17)11-8-16(15-14-11)7-9-4-3-5-10(13)6-9/h3-6,8,17H,7H2,1-2H3

InChI Key

LCPVTQIEFPYHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-(bromomethyl)benzene (5.0 g, 20 mmol) in DMSO (40 mL) was added sodium azide (1.3 g, 20 mmol). The resulting mixture was allowed to stir at ambient temperature for 18 hours before it was diluted with water and extracted with diethyl ether (2×). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude residue was dissolved in tBuOH (65 mL and water (39 mL) and to this mixture was added 2-methylbut-3-yn-2-ol (2.3 g, 27 mmol), and then a solution of copper (II) sulfate pentahydrate (0.26 g, 1.0 mmol) in water (10 mL) followed by a solution of sodium ascorbate (0.83 g, 4.2 mmol) in water (8 mL). The resulting mixture was allowed to stir at ambient temperature for 2 hours before it was diluted with water and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue was used without further purification.
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
0.83 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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